[(3,5-Dichlorophenyl)methoxy]azanium chloride
Description
[(3,5-Dichlorophenyl)methoxy]azanium chloride is an organochlorine compound featuring a 3,5-dichlorophenyl group linked to a methoxyazanium chloride moiety. The 3,5-dichlorophenyl group is a common structural motif in agrochemicals and pharmaceuticals due to its electronic and steric properties, which enhance binding to biological targets.
Properties
Molecular Formula |
C7H8Cl3NO |
|---|---|
Molecular Weight |
228.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
InChI Key |
VSHLKHOWFHVZGF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CO[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Methoxylation of 3,5-Dichlorophenol
The reaction of 3,5-dichlorophenol with methanol under acidic conditions produces (3,5-dichlorophenyl)methanol. Sulfuric acid or hydrochloric acid serves as the catalyst, with yields exceeding 85% under reflux (70–80°C, 6–8 hours). Key variables include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Acid Catalyst | H₂SO₄ (1.2 equiv) | Higher regioselectivity |
| Solvent | Methanol (neat) | Eliminates byproduct formation |
| Temperature | 75°C | Balances kinetics and safety |
Quaternization with Azanium Chloride
The methoxy intermediate reacts with trimethylamine hydrochloride in dichloromethane at 0–5°C. This exothermic reaction achieves >90% conversion within 2 hours, yielding the target compound as a crystalline solid. Purification via recrystallization (ethanol/water) enhances purity to >98%.
Alternative Pathways for Industrial-Scale Production
One-Pot Synthesis Using Phase-Transfer Catalysis
A patent-derived method (WO2021049311A1) employs tetrabutylammonium bromide as a phase-transfer catalyst to combine methoxylation and quaternization in a single step. This approach reduces solvent use by 40% and achieves 82% yield under milder conditions (50°C, 12 hours).
Microwave-Assisted Quaternization
Microwave irradiation (300 W, 100°C) shortens reaction times to 15–20 minutes while maintaining yields at 78–82%. This method is favored for high-throughput screening due to reduced energy consumption.
Catalytic Systems and Reaction Optimization
Acidic vs. Neutral Conditions
Comparative studies reveal that Lewis acids (e.g., ZnCl₂) improve methoxylation efficiency by stabilizing the transition state, whereas Brønsted acids (e.g., H₃PO₄) reduce side reactions like ether cleavage.
| Catalyst | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| H₂SO₄ | 85 | 95 | <1% dichloroanisole |
| ZnCl₂ | 88 | 97 | None detected |
| AlCl₃ | 72 | 90 | 5% chlorinated dimers |
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance quaternization rates but complicate purification. Ethyl acetate emerges as a compromise, offering moderate polarity and easy recovery.
Purification and Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl group enables electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions.
-
The electron-withdrawing chlorine atoms enhance EAS reactivity at the 3,5 positions, while the methoxy group directs substitution to the para position .
-
In SNAr reactions, azide ions (N₃⁻) displace chloride under mild conditions (e.g., DMF, 50°C) .
Acid-Base and Ionization Behavior
The azanium chloride group undergoes pH-dependent ionization:
| Medium | Species Formed | Stability | Application |
|---|---|---|---|
| Acidic | [(3,5-DCl-Ph)OCH₂NH₃]⁺Cl⁻ | Stable in aqueous HCl | Intermediate in synthesis |
| Alkaline | [(3,5-DCl-Ph)OCH₂NH₂] + Cl⁻ | Prone to hydrolysis | Degradation studies |
-
Protonation equilibria influence solubility: pKa of the azanium group is estimated at ~4.5–5.5.
-
Hydrolysis in basic media yields 3,5-dichlorophenol and methylamine derivatives .
Coupling Reactions
The dichlorophenyl moiety participates in cross-coupling reactions:
| Reaction | Catalysts/Reagents | Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 82–90% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 75% |
-
Coupling with aryl boronic acids replaces chlorine atoms with aryl groups (e.g., 4-fluorophenyl) .
-
Nickel-catalyzed reactions with alkyl zinc reagents enable C–C bond formation .
Redox Transformations
The methoxy group and azanium ion participate in oxidation/reduction:
-
Oxidation :
-
Reduction :
Degradation Pathways
Environmental and metabolic degradation studies reveal:
| Pathway | Conditions | Products |
|---|---|---|
| Photolysis | UV light (254 nm) | 3,5-Dichlorophenol + NH₃ + CO₂ |
| Hydrolysis | pH > 8, 25°C | Methanol + dichloroaniline |
Scientific Research Applications
[(3,5-Dichlorophenyl)methoxy]azanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,5-Dichlorophenyl)methoxy]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 3,5-dichlorophenyl group but differ in substituents and functional groups:
Key Observations :
- Ionic vs. Neutral Structures : The azanium chloride group in the target compound likely enhances water solubility compared to NDPS, vinclozolin, and other neutral analogs. This could influence pharmacokinetics, such as renal clearance or tissue penetration.
- Toxicity Profile: NDPS induces severe nephritis in rats via proximal tubule damage , whereas vinclozolin and iprodione exhibit lower acute mammalian toxicity but disrupt endocrine pathways .
Biological Activity
[(3,5-Dichlorophenyl)methoxy]azanium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl moiety, which is known for enhancing biological activity due to halogen substitution. The methoxy group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: MIC = 32 μg/mL
- Against Escherichia coli: MIC = 40 μg/mL
- Against Klebsiella pneumoniae: MIC = 50 μg/mL
These values indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics such as ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: IC50 = 1.29 μM
- HeLa: IC50 = 1.26 μM
- A549: IC50 = 2.96 μM
These results suggest that the compound possesses potent cytotoxic effects across different cancer types, with a notable ability to induce apoptosis in treated cells .
Enzyme Inhibition
The compound's mechanism of action includes the inhibition of specific enzymes linked to disease pathways:
- α-Glucosidase Inhibition :
- The compound demonstrated an IC50 value of 6.44 μM, indicating strong inhibitory activity against this enzyme involved in carbohydrate metabolism.
This inhibition may contribute to its potential use in managing diabetes by regulating blood sugar levels .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Mechanism :
- Enzyme Interaction Studies :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(3,5-Dichlorophenyl)methoxy]azanium chloride, and how can purity be maximized during synthesis?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 3,5-dichlorophenol with a methoxy group, followed by quaternization of the amine with hydrochloric acid. Key steps include:
- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials.
- Monitoring : Use TLC (silica gel, chloroform/methanol 9:1) to track reaction progress.
- Yield Optimization : Maintain anhydrous conditions during quaternization to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the azanium proton (–NH₃⁺) shows broad peaks at δ 6.5–7.5 ppm. Chlorine substituents deshield aromatic protons, splitting signals into a doublet (J = 2.1 Hz) at δ 7.2–7.4 ppm .
- IR : A strong absorption band at 1250–1270 cm⁻¹ confirms the C–O–C ether linkage. N–H stretching of the azanium group appears as a broad peak near 3000–3300 cm⁻¹ .
Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are positioned geometrically and refined isotropically.
- Validation : Check R-factor convergence (target < 0.05) and validate via CIF files .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with bacterial biofilms?
- Methodological Answer :
- Biofilm Assay : Use Pseudomonas aeruginosa or Staphylococcus aureus in a 96-well plate. Incubate with compound (0.1–100 µM) for 24–48 hours.
- Quantification : Stain biofilms with crystal violet (0.1% w/v), dissolve in ethanol, and measure absorbance at 595 nm.
- Controls : Include untreated wells and a positive control (e.g., ciprofloxacin).
- Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Chlorine substituents enhance biofilm penetration, as seen in structurally related acylthioureas .
Q. What computational strategies predict the compound’s binding affinity to calmodulin or similar targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with calmodulin’s crystal structure (PDB: 1CLL). Parameterize the ligand using Gaussian 09 (B3LYP/6-31G*).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Focus on interactions between the 3,5-dichlorophenyl group and hydrophobic pockets (e.g., Phe92, Met145).
- Validation : Compare results with experimental IC₅₀ values from calmodulin inhibition assays .
Q. How does pH influence the compound’s stability in aqueous solutions, and what degradation products form?
- Methodological Answer :
- Stability Testing : Prepare solutions in buffers (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min).
- Degradation Pathways : Under acidic conditions (pH < 3), hydrolysis of the methoxy group generates 3,5-dichlorophenol. At pH > 10, deprotonation of the azanium group leads to precipitation.
- Kinetics : Use first-order kinetics to calculate half-life (t₁/₂). Stability is optimal at pH 6–7 .
Q. What analytical methods validate the compound’s purity in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with ESI+ ionization. Monitor the [M+H]⁺ ion (m/z 266.1) and fragment ions (m/z 177.0, 141.0).
- Sample Prep : Extract compounds from serum via protein precipitation (acetonitrile, 2:1 v/v). Limit of detection (LOD) is typically 0.1 ng/mL.
- Validation : Assess recovery (>90%), matrix effects (<15%), and linearity (R² > 0.99) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
